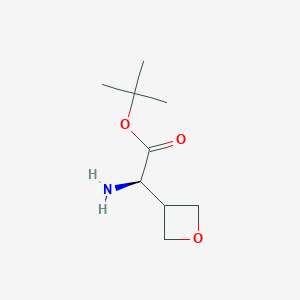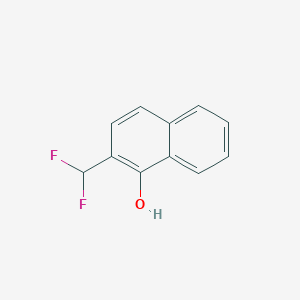
2-(Difluoromethyl)-1-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-1-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the hydroxydifluoromethylation of naphthalen-1-yl imidazo[1,2-a]pyridines, which yields the desired product in high yields . This reaction is often carried out using difluorocarbene reagents under controlled conditions to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-1-naphthol may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthol substrate . The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups, such as methyl or hydroxymethyl.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of ethers and esters.
Applications De Recherche Scientifique
2-(Difluoromethyl)-1-naphthol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-1-naphthol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)-1-naphthol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Naphthol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)phenol: Similar functional group but attached to a phenol rather than a naphthol moiety.
Uniqueness: 2-(Difluoromethyl)-1-naphthol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bond donating ability . These properties make it particularly valuable in applications where these characteristics are advantageous, such as in drug design and materials science.
Propriétés
Formule moléculaire |
C11H8F2O |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,11,14H |
Clé InChI |
RMXONWFBZONEDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




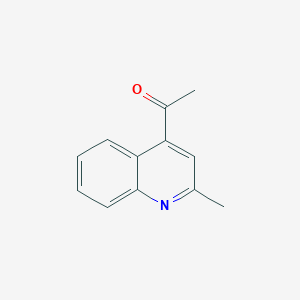

![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)

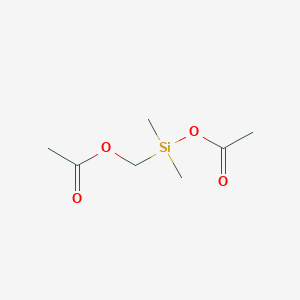
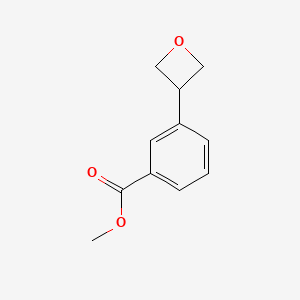
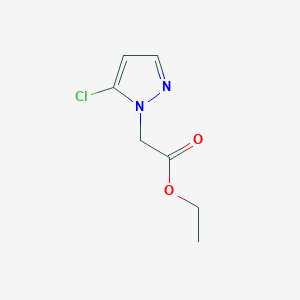

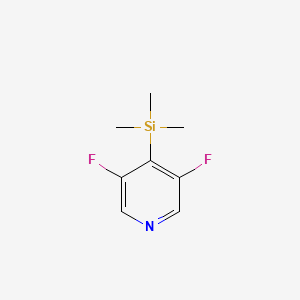

![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
